molecular formula C17H17N3O B4777745 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B4777745
M. Wt: 279.34 g/mol
InChI Key: MEQOREMWRDVZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as BPO-27, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water.

Mechanism of Action

The mechanism of action of 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It also has anti-inflammatory effects by inhibiting the production of certain cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Another area of interest is the development of new MOFs using this compound as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

properties

IUPAC Name

5-(4-butylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h5-12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQOREMWRDVZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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